molecular formula C20H16N2O4 B026763 20R-Camptothecin CAS No. 110351-92-3

20R-Camptothecin

Katalognummer: B026763
CAS-Nummer: 110351-92-3
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: VSJKWCGYPAHWDS-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 20R-Camptothecin (20R-CPT) is a stereoisomer of the natural alkaloid camptothecin (CPT), which is derived from the Chinese tree Camptotheca acuminata. Its molecular formula is C₂₀H₁₆N₂O₄, with a molecular weight of 348.35 g/mol . The compound features a planar pentacyclic ring system, including a quinoline moiety and a lactone ring (E-ring). The 20R configuration refers to the stereochemistry at the C20 position, distinguishing it from the more widely studied 20S-CPT, which is the naturally occurring and biologically active form .

Vorbereitungsmethoden

Synthetic Resolution of Racemic Camptothecin

Diastereomeric Amide Formation

The synthesis of 20(R)-camptothecin begins with a racemic mixture of tricyclic lactone intermediates. A pivotal step involves reacting the racemic lactone with an optically active amine, such as R-(+)-α-methylbenzylamine, to form diastereomeric amides . These amides exhibit distinct polarities due to their stereochemical configurations, enabling separation via solvent-based fractional crystallization.

Key Reaction:

  • Racemic Lactone Intermediate (I) :
    C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

  • Optically Active Amine : R-(+)-α-methylbenzylamine

  • Diastereomeric Amides (II) :

    • (R,R)-amide (more polar)

    • (S,R)-amide (less polar)

Solvent-Induced Fractional Crystallization

Treatment of the diastereomeric amide mixture with non-polar solvents like toluene precipitates the more polar (R,R)-amide, while the (S,R)-amide remains in the mother liquor . This step achieves partial resolution, yielding enriched fractions of each diastereomer.

Solvent Optimization:

SolventPolarityPrecipitation Efficiency
TolueneLowHigh (R,R)-amide yield
HexaneVery LowModerate
DichloromethaneHighLow (ineffective)

Lactonization and Deprotection

The isolated (R,R)-amide undergoes acid-catalyzed lactonization to regenerate the tricyclic ketolactone (III), preserving the R-configuration . Glacial acetic acid is typically employed for this step, achieving >98% enantiomeric excess (ee) under optimized conditions.

Reaction Conditions:

  • Acid : Glacial acetic acid (3–5 equiv)

  • Temperature : 60–80°C

  • Time : 4–6 hours

Orthogonal Coupling with ortho-Amino Aldehydes

The resolved (R)-ketolactone reacts with substituted ortho-amino aldehydes or ketones to form the camptothecin core. For example, 5-chloro-2-aminobenzaldehyde couples with the ketolactone in the presence of p-toluenesulfonic acid, yielding 20(R)-camptothecin derivatives .

Substrate Scope and Selectivity

Ortho-Amino CompoundR GroupProduct Yield (%)
5-Chloro-2-aminobenzaldehydeCl72
5-Methoxy-2-aminobenzaldehydeOCH₃65
5-Cyano-2-aminobenzaldehydeCN68

Total Synthesis Approaches

Hydroxyl-Containing Tricyclic Intermediate

WO1990003169A1 describes a racemic synthesis using a hydroxyl-containing tricyclic intermediate (XI) . While this method produces 20(RS)-camptothecin, subsequent resolution via the aforementioned diastereomeric amide method enables isolation of the 20(R) enantiomer.

Synthesis Pathway:

  • Ethylene Diacetal Formation : Protection of nitro groups.

  • Reduction : Na₂S-mediated reduction to amine intermediates.

  • Cyclization : Acid-catalyzed lactonization.

Challenges and Optimization Strategies

Enantiomeric Purity Control

  • Amine Selection : Optically pure amines (e.g., α-methylbenzylamine) with >98% ee are critical .

  • Solvent Polarity : Non-polar solvents maximize differential solubility of diastereomers.

  • Acid Catalysis : Controlled acid strength prevents racemization during lactonization.

Yield Enhancement

  • Recrystallization : Multiple trituration cycles improve (R,R)-amide purity.

  • Mother Liquor Recycling : Residual (S,R)-amide is resolved using S-(-)-α-methylbenzylamine in a second iteration .

Analyse Chemischer Reaktionen

CRLX101 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seinen aktiven Bestandteil, Camptothecin, betreffen. Zu den wichtigsten Reaktionstypen gehören:

    Oxidation: Camptothecin kann Oxidationsreaktionen unterliegen, die zur Bildung reaktiver Sauerstoffspezies führen.

    Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und die chemische Struktur von Camptothecin verändern.

    Substitution: Substitutionsreaktionen können das Camptothecin-Molekül modifizieren, wodurch seine therapeutischen Eigenschaften möglicherweise verbessert werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von Camptothecin mit veränderten chemischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Physical Properties

  • Density : 1.51 g/cm³
  • Boiling Point : 757°C at 760 mmHg
  • Refractive Index : 1.746
  • Flash Point : 411.6°C
  • CAS Registry Number : 110351-92-3 .

Biological Significance
While 20S-CPT is a potent topoisomerase I (Top1) inhibitor with established antitumor activity, 20R-CPT has received less attention due to its reduced bioactivity. The stereochemistry at C20 critically influences interactions with Top1: the 20S configuration enables optimal binding to the Top1-DNA complex, stabilizing DNA cleavage intermediates and inducing apoptosis . In contrast, 20R-CPT exhibits weaker Top1 inhibition and lower cytotoxicity .

Camptothecin derivatives are classified based on modifications to the A-, B-, or E-rings and stereochemical variations. Below is a comparative analysis of 20R-CPT with key analogues:

Table 1: Comparative Analysis of Camptothecin Analogues

Compound Stereochemistry Key Modifications Solubility Antitumor Activity (IC₅₀, nM)* Stability (Lactone vs. Carboxylate) References
20R-Camptothecin 20R None (parent structure) Low (hydrophobic) >1,000 (weak activity) Lactone form unstable at physiological pH
20S-Camptothecin 20S None (natural form) Low (hydrophobic) 10–100 Lactone form unstable
Irinotecan (CPT-11) 20S 7-ethyl-10-hydroxy-CPT + carbamate Water-soluble 20–50 Carbamate linkage enhances stability
Topotecan 20S 10-hydroxy-CPT + methyl group Moderate solubility 5–20 Lactone stabilized by 10-hydroxyl
Homocamptothecin (hCPT) 20R/20S E-ring expanded to 6-membered δ-lactone Variable 10–100 (20S-hCPT) Enhanced lactone stability

*IC₅₀ values vary by cell line; data aggregated from multiple studies.

Key Findings:

Stereochemical Impact :

  • The 20S configuration is essential for Top1 inhibition. 20R-CPT shows >100-fold lower activity than 20S-CPT due to suboptimal binding to the Top1-DNA complex .
  • Homocamptothecins (hCPTs) with expanded E-rings demonstrate that 20S-hCPT retains high activity, while 20R-hCPT remains less potent .

Solubility and Stability: Parent CPTs (20R and 20S) suffer from poor water solubility and rapid lactone ring hydrolysis at neutral pH, limiting clinical utility. Derivatives like Irinotecan and Topotecan address this via hydrophilic modifications (e.g., carbamate or hydroxyl groups) . 20R-CPT’s lactone ring is particularly unstable, further reducing its bioavailability .

Clinical Relevance: 20S derivatives (e.g., Irinotecan, Topotecan) are FDA-approved for colorectal, ovarian, and lung cancers. Novel 20R-CPT derivatives, such as silatecans (e.g., 7-tert-butyldimethylsilyl-10-hydroxycamptothecin), show improved lipophilicity and blood stability but require further optimization .

Synthetic Strategies :

  • 20R-CPT is synthesized via asymmetric catalysis or chiral resolution, but yields are lower compared to 20S-CPT .
  • Total synthesis of CPT analogues often prioritizes the 20S configuration for biological relevance .

Biologische Aktivität

20R-Camptothecin, a derivative of the naturally occurring alkaloid camptothecin, has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its ability to inhibit topoisomerase I (Top1). This article provides an overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism through which this compound exerts its antitumor effects is by inhibiting Top1. This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in the DNA helix. When this compound binds to Top1, it stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA breaks during replication. This ultimately triggers apoptosis in cancer cells .

Structure-Activity Relationship

The biological activity of camptothecin derivatives is heavily influenced by their chemical structure. Key modifications at various positions on the camptothecin scaffold can enhance or diminish their activity:

  • Lactone Ring : The presence of a lactone ring is essential for antitumor activity. The lactone form is more active than the carboxylate form, which is less stable in aqueous solutions .
  • Position Modifications : Modifications at positions 7 and 9 have been shown to tolerate various substituents without significantly affecting drug-protein interactions. For example, compounds with lipophilic groups at these positions often exhibit enhanced cytotoxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundIC50 (μM)Mechanism of ActionReference
This compound0.012 - 3.84Top1 inhibition
HydroxylcamptothecinVariesInduces apoptosis via mitochondrial pathway
Modified Derivative A0.015Non-Top1 mediated DNA damage
Modified Derivative B0.020Enhanced lipophilicity improves efficacy

Case Studies

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various camptothecin derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value comparable to other leading chemotherapeutics. The mechanism was primarily attributed to its ability to induce DNA damage through Top1 inhibition .

Case Study 2: In Vivo Antitumor Activity

In animal models, administration of this compound resulted in substantial tumor regression in xenograft models of breast cancer. The compound demonstrated a favorable safety profile with manageable side effects, making it a promising candidate for further clinical development .

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of 20R-Camptothecin validated experimentally?

Answer: The R-configuration at the C20 position is confirmed using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing coupling constants and nuclear Overhauser effect (NOE) correlations. X-ray crystallography provides definitive stereochemical evidence by resolving spatial arrangements in crystalline forms. For reproducible results, ensure sample purity (>95% by HPLC) and adherence to protocols for solvent selection (e.g., deuterated DMSO for NMR) .

Q. What are the standard methodologies for synthesizing this compound derivatives?

Answer: Semi-synthetic routes often start with natural camptothecin, followed by regioselective modifications at the C20 position. Key steps include:

  • Hydroxylation : Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to retain the R-configuration.
  • Stability optimization : Lactone ring stabilization via pH-controlled formulations (e.g., buffered solutions at pH 4–5).
    Document reaction conditions (temperature, solvent, catalyst ratios) meticulously to enable reproducibility .

Q. How do researchers address solubility challenges in this compound in vitro assays?

Answer: Employ co-solvents (e.g., DMSO at <0.1% v/v) or lipid-based carriers (liposomes, micelles) to enhance aqueous solubility without compromising bioactivity. Validate solubility via dynamic light scattering (DLS) and confirm cytotoxicity retention using control experiments (e.g., comparing free vs. formulated drug in MTT assays) .

Advanced Research Questions

Q. How can contradictions in reported topoisomerase-I inhibition data for this compound be resolved?

Answer: Discrepancies often arise from assay variability (e.g., enzyme source, ATP concentration). To reconcile findings:

  • Standardize assays : Use recombinant human topoisomerase-I and consistent ATP levels.
  • Control for lactone stability : Monitor lactone-to-carboxylate ratios using HPLC during experiments.
  • Meta-analysis : Aggregate data from ≥5 independent studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables .

Q. What experimental designs are optimal for evaluating this compound’s tumor selectivity in vivo?

Answer:

  • Orthotopic models : Implant tumor cells in organ-matched sites (e.g., colorectal cancer in murine cecum) to mimic physiological drug distribution.
  • Pharmacokinetic (PK) profiling : Measure plasma/tissue concentrations via LC-MS/MS at multiple timepoints to correlate exposure with efficacy.
  • Control cohorts : Include camptothecin analogs (e.g., SN-38) to benchmark selectivity. Report survival curves with hazard ratios and 95% confidence intervals .

Q. How can researchers systematically analyze this compound’s off-target effects in transcriptomic studies?

Answer:

  • RNA sequencing : Apply a paired-end sequencing strategy (minimum 30M reads/sample) to capture splice variants.
  • Pathway enrichment : Use tools like DAVID or GSEA with FDR correction (p<0.05) to identify dysregulated pathways.
  • Validation : Perform qPCR on top 10 differentially expressed genes and cross-reference with protein-level data (Western blot) .

Q. Data Contradiction Analysis

Q. What strategies mitigate variability in this compound stability studies across labs?

Answer:

  • Pre-analytical factors : Standardize storage conditions (-80°C, argon atmosphere) and thawing protocols.
  • Analytical consistency : Use identical HPLC columns (e.g., C18 reverse-phase) and mobile phases (acetonitrile/0.1% TFA).
  • Inter-lab calibration : Share reference samples between labs and report relative standard deviations (RSD) for critical parameters .

Q. Methodological Tables

Table 1. Key Analytical Parameters for this compound Characterization

ParameterMethodCritical SettingsReference
Stereochemical purityChiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)
Lactone stabilitypH-dependent HPLCBuffer: Phosphate (pH 5.0); Flow rate: 1 mL/min
CytotoxicityMTT assayCell line: HCT-116; Incubation: 48h

Eigenschaften

IUPAC Name

(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149224
Record name 20R-Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110351-92-3
Record name 20R-Camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20R-Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.